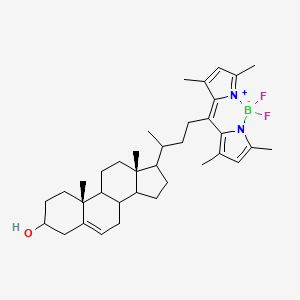
α-(DMNB-Caged) L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-(DMNB-Caged) L-aspartic acid, also known as L-Aspartic acid, α-(4,5-dimethoxy-2-nitrobenzyl)ester, hydrochloride, is a photosensitive compound. It plays a pivotal role in controlled drug release mechanisms through photoactivation. This innovative substance is paramount in scientific investigations exploring precise and efficient drug delivery methods for neurological ailment treatment.
Applications De Recherche Scientifique
α-(DMNB-Caged) L-aspartic acid has several scientific research applications, including:
Chemistry: Used as a photosensitive protecting group in organic synthesis, allowing for the controlled release of L-aspartic acid upon exposure to light.
Biology: Employed in studies of neurotransmitter release and synaptic function, as it can be used to precisely control the release of L-aspartic acid in neuronal cells.
Medicine: Investigated for its potential in controlled drug delivery systems, particularly for neurological disorders where precise timing and localization of drug release are crucial.
Industry: Utilized in the development of advanced materials and coatings that respond to light, enabling innovative applications in various fields.
Mécanisme D'action
The mechanism of action of α-(DMNB-Caged) L-aspartic acid is related to its photosensitive nature. Upon exposure to light, it undergoes a process called photolysis, which activates the compound and allows it to play a role in controlled drug release mechanisms . This makes it particularly useful in scientific investigations exploring precise and efficient drug delivery methods for neurological ailment treatment .
Orientations Futures
α-(DMNB-Caged) L-aspartic acid has potential for future research and applications, particularly in the field of drug delivery for neurological ailment treatment . Its ability to control drug release through photoactivation could be further explored and optimized for various therapeutic applications.
Méthodes De Préparation
The synthesis of α-(DMNB-Caged) L-aspartic acid involves the esterification of L-aspartic acid with 4,5-dimethoxy-2-nitrobenzyl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the product through stringent quality control measures.
Analyse Des Réactions Chimiques
α-(DMNB-Caged) L-aspartic acid undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to light, the compound releases the active L-aspartic acid, making it useful in controlled drug release applications.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and 4,5-dimethoxy-2-nitrobenzyl alcohol.
Substitution Reactions: The nitro group in the benzyl moiety can undergo nucleophilic substitution reactions, leading to various derivatives.
Common reagents and conditions used in these reactions include light sources for photolysis, acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed from these reactions are L-aspartic acid and derivatives of 4,5-dimethoxy-2-nitrobenzyl alcohol.
Comparaison Avec Des Composés Similaires
Similar compounds to α-(DMNB-Caged) L-aspartic acid include other caged compounds such as:
α-(MNB-Caged) L-glutamic acid: Another photosensitive compound used for controlled release of L-glutamic acid.
α-(CNB-Caged) L-serine: Used for controlled release of L-serine in biological studies.
α-(DMNB-Caged) L-glutamic acid: Similar to this compound but releases L-glutamic acid instead.
The uniqueness of this compound lies in its specific application for the controlled release of L-aspartic acid, which is crucial for studies involving this particular amino acid and its role in neurological functions.
Propriétés
Numéro CAS |
216299-44-4 |
|---|---|
Formule moléculaire |
C13H17ClN2O8 |
Poids moléculaire |
364.47 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B1147839.png)


